molecular formula C13H16N4OS B12856224 N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-o-tolylamino-propionamide

N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-o-tolylamino-propionamide

Cat. No.: B12856224
M. Wt: 276.36 g/mol
InChI Key: KWLIKRLBGBDARQ-UHFFFAOYSA-N
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Description

N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-o-tolylamino-propionamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-o-tolylamino-propionamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with o-tolyl isocyanate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 60-80°C. The product is then purified using recrystallization techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-o-tolylamino-propionamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-o-tolylamino-propionamide involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound may inhibit the activity of enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: A core structure shared by many biologically active compounds.

    2-Amino-5-methyl-1,3,4-thiadiazole: A precursor in the synthesis of N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-o-tolylamino-propionamide.

    N-(4-Nitrophenyl)-1,3,4-thiadiazole: Known for its antimicrobial properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .

Properties

Molecular Formula

C13H16N4OS

Molecular Weight

276.36 g/mol

IUPAC Name

2-(2-methylanilino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C13H16N4OS/c1-8-6-4-5-7-11(8)14-9(2)12(18)15-13-17-16-10(3)19-13/h4-7,9,14H,1-3H3,(H,15,17,18)

InChI Key

KWLIKRLBGBDARQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(C)C(=O)NC2=NN=C(S2)C

Origin of Product

United States

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